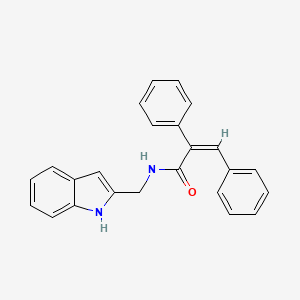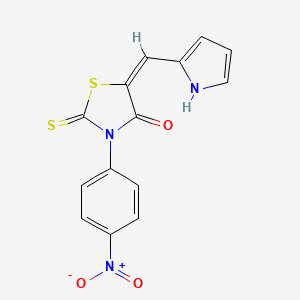![molecular formula C14H17ClN2O4 B5488276 methyl {2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}carbamate](/img/structure/B5488276.png)
methyl {2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}carbamate, also known as Mocap, is a carbamate insecticide that has been widely used in agriculture to control pests. This compound is highly effective against a wide range of insects, including soil-dwelling pests such as wireworms, root maggots, and cutworms.
Wirkmechanismus
Methyl {2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}carbamate acts as an acetylcholinesterase inhibitor, which leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system and eventual paralysis of the insect. This compound is highly selective for insects and has a low toxicity to mammals.
Biochemical and Physiological Effects:
This compound has been shown to affect the metabolism of insects, leading to reduced growth and reproduction. It has also been shown to affect the behavior of insects, such as reducing feeding and locomotion.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl {2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}carbamate is a highly effective insecticide that can be used in laboratory experiments to control pests. However, care must be taken when handling this compound as it is toxic to humans and other mammals. Proper safety precautions must be taken to ensure the safety of researchers.
Zukünftige Richtungen
There are several areas of future research for methyl {2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}carbamate. One area of interest is the development of new formulations of this compound that are more effective and have lower environmental impact. Another area of research is the study of the effects of this compound on non-target organisms, such as soil microorganisms and beneficial insects. Additionally, the development of new insecticides with novel modes of action is an ongoing area of research in the field of pest control.
Conclusion:
In conclusion, this compound, or this compound, is a carbamate insecticide that has been widely used in agriculture to control pests. Its highly selective nature and low toxicity to mammals make it an attractive option for pest control. Future research on this compound will focus on the development of new formulations, the study of non-target effects, and the development of new insecticides with novel modes of action.
Synthesemethoden
Methyl {2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}carbamate can be synthesized by reacting 4-chloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with morpholine to form the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Methyl {2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}carbamate has been extensively studied for its insecticidal properties. It has been shown to be highly effective against a variety of pests, including wireworms, root maggots, and cutworms. This compound has also been studied for its effects on non-target organisms, such as earthworms and beneficial insects.
Eigenschaften
IUPAC Name |
methyl N-[2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c1-20-14(19)16-8-13(18)17-6-7-21-12(9-17)10-2-4-11(15)5-3-10/h2-5,12H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHHVGPPUVKMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC(=O)N1CCOC(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 6-[chloro(difluoro)methoxy]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B5488193.png)
![5-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-butyl-2-furamide](/img/structure/B5488194.png)
![N-[2-ethoxy-5-(1-piperidinylsulfonyl)phenyl]-2-fluorobenzamide](/img/structure/B5488207.png)
![3'-(ethylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B5488210.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B5488225.png)
![4-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5488230.png)
![3-{3-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5488241.png)

![N-[1-(1-cyclohexen-1-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5488259.png)
![4-{4-[(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5488264.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5488266.png)
![{2-[3-(3-pyridinyl)-1-azetidinyl]-1,3-thiazol-4-yl}methanol](/img/structure/B5488268.png)


